4-Benzyl-9-(4-benzyl-5-methyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl)-5-methyl-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione
Description
This compound is a highly complex tetracyclic molecule featuring two fused triazatetracyclo[7.7.0.0²,⁷.0¹⁰,¹⁵]hexadeca-10,12,14-triene-3,6-dione cores bridged via a benzyl group. The structure incorporates multiple nitrogen and oxygen heteroatoms within its polycyclic framework, along with benzyl and methyl substituents. Its synthesis likely involves multi-step condensation and cyclization reactions, similar to methodologies described for related benzothiazepin and oxadiazinane derivatives .
Properties
IUPAC Name |
4-benzyl-9-(4-benzyl-5-methyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl)-5-methyl-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H40N6O4/c1-45-31(21-25-13-5-3-6-14-25)37(51)47-33(35(45)49)23-41(27-17-9-11-19-29(27)43-39(41)47)42-24-34-36(50)46(2)32(22-26-15-7-4-8-16-26)38(52)48(34)40(42)44-30-20-12-10-18-28(30)42/h3-20,31-34,39-40,43-44H,21-24H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIGYVQQRKFGLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)N2C(C1=O)CC3(C2NC4=CC=CC=C43)C56CC7C(=O)N(C(C(=O)N7C5NC8=CC=CC=C68)CC9=CC=CC=C9)C)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H40N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-Benzyl-9-(4-benzyl-5-methyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl)-5-methyl-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione is a complex organic molecule with potential biological applications. This article reviews its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features multiple functional groups and a tricyclic framework that may confer unique biological properties.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit significant biological activities such as antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Studies have shown that derivatives of benzyl and triazole compounds can display potent antimicrobial properties. For instance:
- In vitro studies : Compounds exhibiting similar structures have been tested against various bacterial strains (e.g., Staphylococcus aureus and Escherichia coli), showing effective inhibition of growth at specific concentrations.
Anticancer Activity
The anticancer potential of related compounds has been documented in several studies:
- Cell Line Studies : Research involving human cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated that certain derivatives induce apoptosis and inhibit cell proliferation.
The proposed mechanisms through which these compounds exert their biological effects include:
- Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
- DNA Interaction : Some studies suggest that these molecules can intercalate into DNA strands or bind to DNA-associated proteins, disrupting replication and transcription processes.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of benzyl derivatives against a panel of bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Anticancer Activity : In a study reported in Cancer Letters, the compound was tested against various cancer cell lines and showed a dose-dependent decrease in viability with an IC50 value indicating significant potency.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Antimicrobial Activity (MIC) | 8 µg/mL against E. coli |
| IC50 (Cancer Cell Lines) | 15 µM for MCF-7 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness necessitates comparisons with analogs sharing polycyclic heteroatom-rich frameworks. Below is a detailed analysis:
Structural Analogues from Literature
1,5-Benzothiazepin Derivatives (e.g., (±)-cis-2-(4-Methoxyphenyl)-3-hydroxy-8-phenoxy derivatives) Key Features: Contain a seven-membered benzothiazepin ring with sulfur and nitrogen heteroatoms. Methoxy and phenoxy substituents enhance solubility and electronic effects. Comparison: Unlike the target compound, these lack fused tetracyclic systems and triazatetracyclo cores. Their biological activity (e.g., antimicrobial) is attributed to the thiazepin ring’s flexibility .
Benzothiazol-2-yl-Based Oxadiazinane and Triazinane Derivatives
- Key Features : Include 1,3,5-oxadiazinane or triazinane rings fused with benzothiazole groups. Substituents like chlorophenyl or methyl modulate steric and electronic properties.
- Comparison : The triazinane/oxadiazinane systems are less rigid than the target compound’s tetracyclic framework. Benzothiazole moieties, however, are common in anticancer agents (e.g., references to Mol. Cancer Ther. 2002 in ) .
Spiro-Oxa-Aza Compounds (e.g., 8-(4-Dimethylamino-phenyl)-7-oxa-9-aza-spiro[4.5]decane derivatives) Key Features: Spiro junctions enhance three-dimensionality, while oxa-aza rings provide hydrogen-bonding sites. Comparison: The spiro architecture differs from the fused tetracyclic system of the target compound but shares rigidity and heteroatom density. Such compounds are explored for CNS activity due to their ability to cross the blood-brain barrier .
Dithia-Aza Tetracyclic Compounds (e.g., 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo derivatives)
- Key Features : Sulfur atoms replace oxygen in the tetracyclic core, altering electronic properties and redox stability.
- Comparison : The dithia-aza system may exhibit higher metabolic stability than the triazatetracyclo core but lacks the benzyl substituents critical for lipophilicity in the target compound .
Comparative Data Table
Key Research Findings
- Synthesis Challenges : The target compound’s tetracyclic framework likely requires precise cyclization conditions, akin to methods used for spiro compounds (e.g., acid-catalyzed condensations) .
- Stability : The triazatetracyclo core’s rigidity may confer thermal stability superior to flexible benzothiazepins but comparable to spiro systems .
Q & A
Q. Characterization :
- Melting Point : Used to assess purity (e.g., derivatives in show melting points between 204–220°C).
- Spectroscopy : IR for carbonyl (C=O) and amine (N-H) groups; UV-Vis for π→π* transitions in aromatic systems .
- Mass Spectrometry : HRMS and ESI-MS confirm molecular ion peaks and fragmentation patterns .
Advanced Question: How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
SAR studies require systematic variation of substituents and evaluation against biological targets. For example:
- Substituent Screening : Replace benzyl groups (e.g., with chloro or methoxy groups) to modulate electronic and steric effects .
- Activity Profiling : Use in vitro assays (e.g., antimicrobial or enzyme inhibition) and correlate results with structural data. provides a template for activity screening tables, where entries (e.g., 3a–3h) show variable inhibition across species .
- Data Analysis : Apply multivariate statistics (e.g., PCA) to identify key structural determinants of activity.
Basic Question: What analytical techniques are critical for structural elucidation?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR resolve stereochemistry and confirm spirocyclic connectivity (e.g., aromatic protons at δ 6.8–7.5 ppm in ) .
- X-ray Crystallography : For absolute configuration determination, especially in complex polycyclic systems.
- Elemental Analysis : Validates purity (e.g., %C, %H, %N within ±0.3% of theoretical values) .
Advanced Question: How can factorial design optimize reaction conditions for synthesizing derivatives?
Answer:
Use a 2³ factorial design to test variables like temperature, solvent polarity, and catalyst loading:
- Variables : Temperature (80°C vs. 120°C), solvent (DMF vs. ethanol), and catalyst (p-TsOH vs. none).
- Response Metrics : Yield, reaction time, and purity.
- Analysis : ANOVA identifies significant factors. For example, highlights how variable manipulation improves reproducibility .
Advanced Question: How to resolve contradictions in reported bioactivity data?
Answer:
- Method Validation : Ensure consistent assay protocols (e.g., cell lines, incubation times).
- Structural Confirmation : Re-analyze disputed compounds via NMR and HRMS to rule out impurities .
- Theoretical Alignment : Link discrepancies to molecular descriptors (e.g., logP, H-bond acceptors) using QSAR models, as per ’s emphasis on theory-driven analysis .
Advanced Question: What methodologies assess pharmacokinetic properties (ADMET) of this compound?
Answer:
- Absorption : Caco-2 cell permeability assays.
- Metabolism : Liver microsome stability tests (e.g., measure half-life using LC-MS).
- Toxicity : Ames test for mutagenicity and zebrafish models for acute toxicity.
’s synthesis of phosphate derivatives (e.g., compound 71) illustrates strategies to enhance solubility for in vivo studies .
Advanced Question: How to select a theoretical framework for mechanistic studies?
Answer:
- Cheminformatics : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins.
- DFT Calculations : Model reaction pathways (e.g., cyclization steps) to identify transition states.
emphasizes aligning with frameworks like transition-state theory or Hammond’s postulate .
Advanced Question: How to integrate AI for synthesis optimization?
Answer:
- Machine Learning : Train models on reaction datasets (e.g., USPTO) to predict optimal conditions.
- COMSOL Multiphysics : Simulate heat/mass transfer in reactors to scale up synthesis .
Basic Question: What are key considerations for scaling up laboratory synthesis?
Answer:
- Solvent Selection : Prioritize low-boiling-point solvents (e.g., ethanol) for easier purification.
- Catalyst Recovery : Use immobilized catalysts (e.g., silica-supported acids) to reduce costs.
- Process Monitoring : Implement inline FTIR for real-time reaction tracking .
Advanced Question: How to design mechanistic studies for cyclization reactions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
